4-Chloro-2-cyclopentylphenol

Beschreibung

BenchChem offers high-quality 4-Chloro-2-cyclopentylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-cyclopentylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

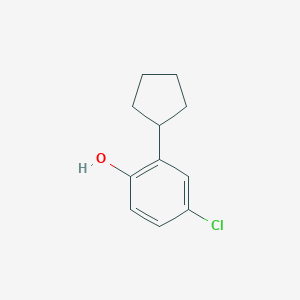

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-2-cyclopentylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c12-9-5-6-11(13)10(7-9)8-3-1-2-4-8/h5-8,13H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZUKCYHMVDGDBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=C(C=CC(=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041506 | |

| Record name | 4-Chloro-2-cyclopentylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13347-42-7 | |

| Record name | 2-Cyclopentyl-4-chlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13347-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-2-cyclopentylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013347427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-chloro-2-cyclopentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chloro-2-cyclopentylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-cyclopentylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOWICIDE 9 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G68IT3QHT8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Chloro-2-cyclopentylphenol CAS number 13347-42-7

An In-Depth Technical Guide to 4-Chloro-2-cyclopentylphenol (CAS: 13347-42-7)

Abstract

This technical guide provides a comprehensive scientific overview of 4-Chloro-2-cyclopentylphenol, CAS number 13347-42-7. Intended for an audience of researchers, scientists, and drug development professionals, this document synthesizes available data on the compound's physicochemical properties, synthesis, analytical characterization, and toxicological profile. While historically used as a germicide, its application has been largely discontinued due to toxicity concerns.[1] This guide explores the molecule's characteristics from a medicinal chemistry perspective, presenting it as a case study in the broader context of halogenated phenols. It details established synthetic routes, outlines robust analytical workflows for characterization, and provides a thorough assessment of its safety and handling requirements.

Introduction to 4-Chloro-2-cyclopentylphenol

4-Chloro-2-cyclopentylphenol is a substituted phenol characterized by a chlorine atom at the para-position and a cyclopentyl group at the ortho-position relative to the hydroxyl group. As a member of the chlorinated phenol family, it possesses properties that historically made it effective as a germicide.[1] However, like many compounds in its class, its biological activity is coupled with a significant toxicity profile, which has limited its modern applications.

For professionals in drug discovery, understanding the structure-activity and structure-toxicity relationships of such scaffolds is crucial. The presence of a halogen (chlorine) and a bulky lipophilic group (cyclopentyl) on a phenol ring presents a classic molecular architecture. These features can modulate a compound's lipophilicity, metabolic stability, and potential for target engagement. This guide provides the core technical data necessary to evaluate 4-Chloro-2-cyclopentylphenol as a chemical entity and a reference for the study of related structures.

Physicochemical Properties

The fundamental physicochemical properties of 4-Chloro-2-cyclopentylphenol are critical for predicting its behavior in both chemical and biological systems. These parameters influence its solubility, membrane permeability, and formulation characteristics.

| Property | Value | Source |

| CAS Number | 13347-42-7 | [1][2] |

| Molecular Formula | C₁₁H₁₃ClO | [3][2] |

| Molecular Weight | 196.67 g/mol | [3] |

| Appearance | Brown to Very Dark Brown Oil | |

| Boiling Point | 181-185 °C (at 18 mmHg); 247.6 °C (at 760 mmHg) | [1] |

| Density | ~1.204 g/cm³ (estimate) | [3] |

| pKa | 9.93 ± 0.43 (Predicted) | |

| LogP | 3.70 (Predicted) | [3] |

| Flash Point | 103.6 °C | [3] |

| Solubility | Slightly soluble in Chloroform and Methanol |

Synthesis and Purification

The primary synthesis of 4-Chloro-2-cyclopentylphenol is achieved through the Friedel-Crafts alkylation of 4-chlorophenol with cyclopentene.

Synthetic Pathway

The diagram below illustrates the direct alkylation reaction.

Caption: Synthesis of 4-Chloro-2-cyclopentylphenol via acid-catalyzed alkylation.

Experimental Protocol: Synthesis

This protocol is based on the established method of reacting 4-chlorophenol with cyclopentene.[1]

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

-

Charge Reactants: Add 4-chlorophenol to the flask.

-

Catalyst Addition: Slowly add concentrated sulfuric acid to the flask while stirring. The mixture should be cooled in an ice bath to manage the exothermic reaction.

-

Substrate Addition: Add cyclopentene dropwise from the dropping funnel to the stirred mixture. Maintain a low temperature during the addition.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. The progress can be monitored using Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by slowly pouring the mixture over crushed ice. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification

The crude product, an oil containing the desired product and the 2,6-dicyclopentyl byproduct, requires purification.[1]

-

Vacuum Distillation: Given the high boiling point of the product and byproduct, fractional distillation under reduced pressure is the most effective method for separation and purification.[1] The fraction collected at 181-185 °C at 18 mmHg corresponds to the purified 4-Chloro-2-cyclopentylphenol.[1]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of chromatographic and spectroscopic techniques is required.

Analytical Workflow

The following diagram outlines a standard workflow for the comprehensive characterization of a synthesized small molecule like 4-Chloro-2-cyclopentylphenol.

Caption: Standard analytical workflow for compound characterization.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is the standard for assessing the purity of non-volatile organic compounds.[4]

-

Protocol:

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is typically used.

-

Detection: UV detection at a wavelength around 270-280 nm, where the phenol chromophore absorbs.

-

Analysis: The purity is determined by the area percentage of the main peak relative to all detected peaks.

-

-

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would confirm the presence of protons in different chemical environments. Key signals would include: aromatic protons on the trisubstituted benzene ring, a multiplet for the methine proton of the cyclopentyl group attached to the ring, and several multiplets for the methylene protons of the cyclopentyl ring. The phenolic hydroxyl proton would appear as a broad singlet.

-

¹³C NMR: Would show 11 distinct carbon signals corresponding to the molecular formula, confirming the presence of the aromatic, cyclopentyl, and hydroxyl-bearing carbons.

-

-

Mass Spectrometry (MS):

-

This technique is used to confirm the molecular weight. The analysis would show a molecular ion peak (M⁺) at m/z 196. An isotopic pattern characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a definitive confirmation.[3]

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy identifies key functional groups. Expected peaks include a broad absorption band around 3200-3600 cm⁻¹ for the O-H stretch of the phenol, and C-H stretching bands for the aromatic and aliphatic groups.

-

Relevance in Drug Discovery & Toxicology

Historical Application as a Germicide

4-Chloro-2-cyclopentylphenol was historically used as a germicide or microbicide, likely owing to the general ability of phenols to disrupt cell membranes and denature proteins.[1] However, its use in disinfectants has been discontinued due to its toxicity profile.[1]

The Halogenated Phenol Scaffold in Medicinal Chemistry

Chlorine is a common substituent in approved pharmaceuticals, often used to enhance binding affinity, modulate metabolism, or increase membrane permeability.[5][6] The combination of a chlorine atom and a lipophilic cyclopentyl group on a phenol scaffold suggests several potential roles in drug design:

-

Increased Lipophilicity: The cyclopentyl group significantly increases the LogP value, which could enhance passage through biological membranes.

-

Metabolic Blocking: The chlorine at the 4-position blocks a common site of oxidative metabolism (para-hydroxylation) on the phenol ring, which could potentially increase the compound's half-life.

-

Target Interactions: The phenol -OH can act as a hydrogen bond donor and acceptor, while the aromatic ring can engage in π-π stacking interactions with biological targets.

Core Challenge: Inherent Toxicity

The primary barrier to the therapeutic development of 4-Chloro-2-cyclopentylphenol is its toxicity. This is a common challenge for simple phenolic compounds.

-

Mechanism of Toxicity: While not specifically studied for this molecule, phenols can be toxic through several mechanisms, including uncoupling of oxidative phosphorylation and generation of reactive quinone-type metabolites that can deplete cellular antioxidants and form adducts with proteins and DNA.[7]

-

Structure-Toxicity Relationship: The properties that confer bioactivity (lipophilicity, membrane interaction) are often inseparable from those that cause toxicity. The lipophilic nature allows the compound to accumulate in lipid-rich environments like cell membranes, leading to non-specific disruption and cytotoxicity.

Caption: Logical relationship between structure, properties, and biological outcomes.

Toxicology and Safe Handling

Strict adherence to safety protocols is mandatory when handling 4-Chloro-2-cyclopentylphenol due to its significant hazards.

Summary of Acute Toxicity Data

| Route | Species | LD₅₀ Value | Source |

| Oral | Rat | 2460 mg/kg | [1] |

| Oral | Rabbit | 420 mg/kg | [1] |

| Dermal | Rabbit | 850 mg/kg | [1] |

Hazard Identification and Safety Precautions

The compound is classified as a hazardous substance with the following primary warnings:

-

Eye Irritation: Causes serious eye irritation.[8]

-

Respiratory Irritation: May cause respiratory irritation.[8]

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

Respiratory Protection: Use only in a well-ventilated area or with a certified respirator if inhalation risk is high.[9][10]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe vapors or mist. Handle in accordance with good industrial hygiene and safety practices.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep away from incompatible materials such as strong oxidizing agents.[8]

Conclusion

4-Chloro-2-cyclopentylphenol is a well-defined chemical entity with established synthesis and purification protocols. Its physicochemical properties are dominated by the lipophilic cyclopentyl group and the polar, acidic phenol group, while the chlorine atom influences its metabolic profile. Although its history as a germicide highlights its biological activity, a significant toxicity profile, characterized by strong irritation and moderate acute toxicity, precludes its use in modern therapeutic or disinfectant applications. For the drug discovery scientist, this compound serves as an excellent case study on the dual nature of halogenated phenols, where potent bioactivity is often shadowed by safety and toxicology concerns that must be addressed through careful molecular design and derivatization.

References

-

4-Chloro-2-cyclopentylphenol. (n.d.). LookChem. Retrieved January 12, 2026, from [Link]

-

Phenol, 4-chloro-2-cyclopentyl-. (n.d.). US EPA Substance Registry System. Retrieved January 12, 2026, from [Link]

-

Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. (2005). Molbank. Retrieved January 12, 2026, from [Link]

-

Gu, J., & Cui, H. (2024). Drug Metabolism and Toxicological Mechanisms. Toxics, 12(6), 395. Retrieved January 12, 2026, from [Link]

-

Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 197-233. Retrieved January 12, 2026, from [Link]

-

Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 197-233. Retrieved January 12, 2026, from [Link]

-

Al-Sabti, M. A. (2014). Analysis of Chloramphenicol and Its Related Compound 2-Amino-1-(4-nitrophenyl)propane-1,3-diol by Reversed-Phase High-Performance Liquid Chromatography. Journal of Analytical Methods in Chemistry. Retrieved January 12, 2026, from [Link]

Sources

- 1. 2-CYCLOPENTYL-4-CHLOROPHENOL CAS#: 13347-42-7 [m.chemicalbook.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. 4-Chloro-2-cyclopentylphenol|lookchem [lookchem.com]

- 4. scispace.com [scispace.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Drug Metabolism and Toxicological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

An In-Depth Technical Guide to 4-Chloro-2-cyclopentylphenol: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-cyclopentylphenol is a substituted phenolic compound with potential applications in various chemical and pharmaceutical fields. Its structure, featuring a chlorinated aromatic ring and a cyclopentyl group, imparts specific physical, chemical, and biological properties that are of interest to researchers in areas such as medicinal chemistry, materials science, and environmental science. This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Chloro-2-cyclopentylphenol, detailed protocols for its synthesis and characterization, and a discussion of its toxicological profile and potential applications.

Core Physical and Chemical Properties

The molecular structure of 4-Chloro-2-cyclopentylphenol dictates its physical and chemical behavior. The presence of a hydroxyl group on the aromatic ring allows for hydrogen bonding and imparts acidic properties. The chlorine atom and the cyclopentyl group contribute to its lipophilicity and influence its reactivity. A summary of its key properties is presented in the table below.

| Property | Value | Source |

| IUPAC Name | 4-Chloro-2-cyclopentylphenol | N/A |

| CAS Number | 13347-42-7 | N/A |

| Molecular Formula | C₁₁H₁₃ClO | N/A |

| Molecular Weight | 196.68 g/mol | [1] |

| Boiling Point (Predicted) | 283.4 ± 40.0 °C at 760 mmHg | N/A |

| Flash Point (Predicted) | 125.2 ± 27.3 °C | N/A |

| Density (Predicted) | 1.17 ± 0.1 g/cm³ | N/A |

| pKa (Predicted) | 10.03 ± 0.29 | N/A |

| LogP (Predicted) | 4.13 ± 0.43 | N/A |

Synthesis of 4-Chloro-2-cyclopentylphenol

The primary synthetic route to 4-Chloro-2-cyclopentylphenol is the Friedel-Crafts alkylation of 4-chlorophenol with cyclopentanol. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid or a solid acid catalyst. The cyclopentyl carbocation, formed from cyclopentanol in the presence of the acid catalyst, attacks the electron-rich aromatic ring of 4-chlorophenol, preferentially at the ortho position due to the directing effect of the hydroxyl group.

Experimental Protocol: Friedel-Crafts Alkylation

This protocol outlines a general procedure for the synthesis of 4-Chloro-2-cyclopentylphenol. Optimization of reaction conditions may be necessary to achieve higher yields.

Materials:

-

4-Chlorophenol

-

Cyclopentanol

-

Anhydrous Aluminum Chloride (AlCl₃) or a solid acid catalyst (e.g., Montmorillonite K-10)

-

Dichloromethane (DCM) or another suitable inert solvent

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-chlorophenol (1 equivalent) and the chosen solvent (e.g., DCM).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add the Lewis acid catalyst (e.g., anhydrous AlCl₃, 1.1 equivalents) portion-wise. Stir the mixture for 15-20 minutes at 0°C.

-

Addition of Alkylating Agent: Slowly add cyclopentanol (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and then quench it by carefully pouring it over crushed ice and 1M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).

-

Washing: Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 4-Chloro-2-cyclopentylphenol.

Caption: Workflow for the synthesis of 4-Chloro-2-cyclopentylphenol.

Characterization of 4-Chloro-2-cyclopentylphenol

Thorough characterization is essential to confirm the identity and purity of the synthesized 4-Chloro-2-cyclopentylphenol. A combination of spectroscopic techniques is typically employed.

Predicted Spectroscopic Data

-

¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the cyclopentyl group attached to the ring, the hydroxyl proton, and the methylene protons of the cyclopentyl ring. The aromatic region will likely display a pattern characteristic of a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR (Predicted): The carbon NMR spectrum will show signals for the aromatic carbons, with the carbon bearing the hydroxyl group appearing at a characteristic downfield shift. The carbons of the cyclopentyl group will also have distinct chemical shifts.

-

IR Spectroscopy (Predicted): The infrared spectrum is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. Characteristic C-H stretching vibrations for the aromatic and aliphatic parts of the molecule will be observed around 2850-3100 cm⁻¹. Aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region, and a C-Cl stretching vibration will be present in the fingerprint region.

-

Mass Spectrometry (Predicted): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Fragmentation patterns will likely involve the loss of the cyclopentyl group and other characteristic cleavages of the aromatic ring.

General Characterization Protocol

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

-

Infrared (IR) Spectroscopy: Obtain an IR spectrum of the sample (as a thin film, KBr pellet, or in a suitable solvent) to identify the functional groups present.

-

Mass Spectrometry (MS): Analyze the sample by mass spectrometry (e.g., GC-MS or ESI-MS) to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Melting Point Determination: If the product is a solid, determine its melting point to assess its purity. A sharp melting point range is indicative of a pure compound.

Caption: General workflow for the characterization of 4-Chloro-2-cyclopentylphenol.

Safety and Toxicology

Chlorophenols as a class of compounds are known to exhibit varying degrees of toxicity.[2][3] It is crucial to handle 4-Chloro-2-cyclopentylphenol with appropriate safety precautions.

Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4][5][6][7][8]

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.[4][5][7]

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, wash the affected area immediately with plenty of water.[4][5][6][7][8]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[4][7]

Toxicological Profile:

The toxicological profile of 4-Chloro-2-cyclopentylphenol has not been extensively studied. However, based on the toxicology of related chlorophenols, it can be anticipated that it may cause skin and eye irritation.[2][3] Some chlorophenols are also known to be harmful if swallowed or inhaled and may have long-term effects on aquatic life.[2][3] Some studies have suggested that certain chlorophenols could have carcinogenic potential.[2] Therefore, it is prudent to treat this compound as potentially hazardous and handle it with care.

Potential Applications

Substituted phenols, including chlorophenols, have a wide range of applications. While specific applications for 4-Chloro-2-cyclopentylphenol are not extensively documented, its structural features suggest potential utility in several areas:

-

Pharmaceutical Intermediates: The phenolic hydroxyl group and the aromatic ring provide a scaffold for the synthesis of more complex molecules with potential biological activity.

-

Agrochemicals: Chlorophenols have historically been used as herbicides, insecticides, and fungicides.[9][10][11][12] The unique substitution pattern of 4-Chloro-2-cyclopentylphenol may impart specific biocidal activities.

-

Disinfectants and Antiseptics: Many chlorophenols exhibit antimicrobial properties and are used in disinfectants and antiseptics.[9][10][11]

-

Material Science: Phenolic compounds are precursors to polymers and resins. The cyclopentyl group could be used to modify the properties of such materials.

Conclusion

This technical guide has provided a comprehensive overview of the physical and chemical properties, synthesis, characterization, safety considerations, and potential applications of 4-Chloro-2-cyclopentylphenol. The detailed protocols and workflows are intended to serve as a valuable resource for researchers and scientists working with this compound. As with any chemical, a thorough understanding of its properties and adherence to safety protocols are paramount for its successful and safe utilization in research and development. Further studies are warranted to fully elucidate the experimental properties and biological activities of this interesting molecule.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Chlorophenol. Retrieved from [Link]

-

U.S. National Library of Medicine. (n.d.). 4-Chloro-2-cyclohexylphenol. PubChem. Retrieved from [Link]

-

Loba Chemie. (2016). 2-CHLOROPHENOL FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 3-Chlorophenol. Retrieved from [Link]

- Boitsov, S., Meier, S., & Klungsøyr, J. (2004). Gas chromatography-mass spectrometry analysis of alkylphenols in produced water from offshore oil installations as pentafluorobenzoate derivatives.

-

Boitsov, S., Meier, S., & Klungsøyr, J. (2004). Gas chromatography-mass spectrometry analysis of alkylphenols in produced water from offshore oil installations as pentafluorobenzoate derivatives. ResearchGate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0246398). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for Chlorophenols. Retrieved from [Link]

-

Shimadzu. (n.d.). Analysis of Alkylphenols using LC-MS. Retrieved from [Link]

- Šimek, Z., et al. (2015). Determination of alkylphenols in water samples using liquid chromatography-tandem mass spectrometry after pre-column derivatization with dansyl chloride.

-

Encyclopedia.pub. (n.d.). Commercially Important Chlorinated Phenols. Retrieved from [Link]

-

ResearchGate. (n.d.). Commercially Important Chlorinated Phenols. Retrieved from [Link]

-

Britannica. (n.d.). Chlorophenol. Retrieved from [Link]

- Google Patents. (n.d.). Purification of impure phenols by distillation with an organic solvent.

-

AFIRM Group. (n.d.). CHLOROPHENOLS. Retrieved from [Link]

- Zhang, G. Y., et al. (2008). 4-Chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)(cyclopentyl)methyl]amino}ethyl)phenol. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2178.

- Exon, J. H. (1984). A review of chlorinated phenols. Veterinary and Human Toxicology, 26(6), 508–520.

- Google Patents. (n.d.). Purification of phenol.

- Olaniran, A. O., & Igbinosa, E. O. (2011). Toxicological profile of chlorophenols and their derivatives in the environment: the public health perspective. The Scientific World Journal, 11, 1307–1319.

-

Agency for Toxic Substances and Disease Registry. (2019). Toxicological Profile for Chlorophenols. Retrieved from [Link]

- Google Patents. (n.d.). Purification of phenol.

- Zhang, G. Y., et al. (2008). 4-Chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)(cyclopentyl)methyl]amino}propyl)phenol. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2179.

-

Quora. (n.d.). How to extract phenol from an organic layer. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

U.S. National Library of Medicine. (n.d.). 4-Chloro-2-cyclopropylphenol. PubChem. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (2019). Toxicological Profile for Chlorophenols. Retrieved from [Link]

- Jones, P. A. (1981). Chlorophenols and their impurities in the Canadian environment. Environment Canada, Environmental Protection Service.

-

Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]

-

ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]

-

Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 4-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Chloro-2,6-dimethylphenol. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. carlroth.com [carlroth.com]

- 6. lobachemie.com [lobachemie.com]

- 7. carlroth.com [carlroth.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. researchgate.net [researchgate.net]

- 11. Chlorophenol | Toxicity, Pollutant, Biodegradation | Britannica [britannica.com]

- 12. afirm-group.com [afirm-group.com]

4-Chloro-2-cyclopentylphenol molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-cyclopentylphenol, a halogenated phenolic compound with established germicidal properties. This document delves into its molecular structure, physicochemical characteristics, and a proposed synthetic pathway via Friedel-Crafts alkylation. While detailed experimental spectroscopic data is not widely available in the public domain, this guide presents predicted spectral analyses and discusses the general mechanisms of antimicrobial action attributed to this class of compounds. Safety, handling, and toxicological information are also summarized to provide a complete profile for laboratory and research applications. This guide is intended to serve as a foundational resource for researchers in chemistry, microbiology, and drug development who are interested in the properties and potential applications of alkylated chlorophenols.

Introduction and Background

4-Chloro-2-cyclopentylphenol, historically known by the trade name Dowicide 9, belongs to the class of halogenated phenols. These compounds have long been recognized for their potent antimicrobial activities. The introduction of a chlorine atom and a cyclopentyl group to the phenol scaffold significantly modulates its physicochemical and biological properties, particularly its lipophilicity and, consequently, its efficacy as a germicide.

Phenolic compounds, in general, exert their antimicrobial effects through non-specific mechanisms, primarily involving the disruption of microbial cell membranes, leading to the leakage of intracellular contents and inhibition of essential enzymes. The increased lipophilicity of 4-Chloro-2-cyclopentylphenol, conferred by the cyclopentyl substituent, is thought to enhance its ability to partition into the lipid-rich bacterial membrane, thereby increasing its potency.

This guide aims to consolidate the available technical information on 4-Chloro-2-cyclopentylphenol, providing a detailed resource for its synthesis, characterization, and safe handling.

Molecular Structure and Chemical Formula

4-Chloro-2-cyclopentylphenol is a disubstituted phenol with a chlorine atom at the para-position (C4) and a cyclopentyl group at the ortho-position (C2) relative to the hydroxyl group.

-

Chemical Name: 4-Chloro-2-cyclopentylphenol[1]

-

Synonyms: 2-Cyclopentyl-4-chlorophenol, Dowicide 9[1]

-

CAS Number: 13347-42-7[1]

-

Molecular Formula: C₁₁H₁₃ClO[1]

-

Molecular Weight: 196.67 g/mol [1]

-

Canonical SMILES: C1CCC(C1)C2=C(C=CC(=C2)Cl)O[1]

-

InChI Key: LZUKCYHMVDGDBK-UHFFFAOYSA-N

Caption: 2D representation of 4-Chloro-2-cyclopentylphenol.

Physicochemical Properties

The physicochemical properties of 4-Chloro-2-cyclopentylphenol are summarized in the table below. It is important to note that some of these values are predicted and may differ slightly from experimentally determined values.

| Property | Value | Source |

| Physical State | Not definitively reported, likely a liquid or low-melting solid | General observation |

| Boiling Point | 247.6 °C at 760 mmHg | [1] |

| Flash Point | 103.6 °C | [1] |

| Density | 1.204 g/cm³ | [1] |

| Vapor Pressure | 0.0161 mmHg at 25 °C | [1] |

| pKa (Predicted) | 9.93 ± 0.43 | [1] |

| LogP (Predicted) | 3.703 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 1 | [1] |

Synthesis of 4-Chloro-2-cyclopentylphenol

A plausible and widely used method for the synthesis of 2-alkylphenols is the Friedel-Crafts alkylation of the corresponding phenol. In the case of 4-Chloro-2-cyclopentylphenol, this would involve the reaction of 4-chlorophenol with a cyclopentylating agent, such as cyclopentanol, cyclopentene, or a cyclopentyl halide, in the presence of a Lewis acid or Brønsted acid catalyst.

Proposed Reaction Scheme

Caption: General scheme for the synthesis of 4-Chloro-2-cyclopentylphenol.

Mechanistic Insights

The Friedel-Crafts alkylation proceeds via an electrophilic aromatic substitution mechanism. The role of the acid catalyst is to generate a cyclopentyl carbocation (or a related electrophilic species) from the cyclopentylating agent. This carbocation then attacks the electron-rich aromatic ring of 4-chlorophenol. The hydroxyl group is a strong activating group and an ortho-, para-director. Since the para-position is blocked by the chlorine atom, the electrophilic attack preferentially occurs at the ortho-position.

Representative Experimental Protocol

Disclaimer: The following protocol is a general representation of a Friedel-Crafts alkylation for the synthesis of alkylphenols and has not been specifically optimized for 4-Chloro-2-cyclopentylphenol. Appropriate safety precautions should be taken when handling the listed reagents.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 4-chlorophenol (1 equivalent) and a suitable solvent (e.g., a non-polar solvent like hexane or dichloromethane).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add the Lewis acid catalyst (e.g., anhydrous aluminum chloride, 1.1 equivalents).

-

Addition of Alkylating Agent: Slowly add cyclopentanol (1 equivalent) dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of ice-cold water, followed by dilute hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 4-Chloro-2-cyclopentylphenol.

Structural Elucidation and Characterization

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons (3H): The three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets in the range of δ 6.5-7.5 ppm.

-

Phenolic Proton (1H): A broad singlet corresponding to the hydroxyl proton will be observed, typically in the range of δ 4.5-5.5 ppm, although its position can vary with concentration and solvent.

-

Cyclopentyl Protons (9H): The protons on the cyclopentyl ring will appear as a series of multiplets in the upfield region, likely between δ 1.5-3.5 ppm. The proton on the carbon attached to the aromatic ring (methine proton) will be the most downfield of this group.

Caption: Conceptual representation of the expected ¹H NMR splitting.

¹³C NMR Spectroscopy (Predicted)

-

Aromatic Carbons (6C): Six signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the hydroxyl group will be the most downfield, followed by the carbons bearing the cyclopentyl and chloro groups.

-

Cyclopentyl Carbons (5C): Signals for the five carbons of the cyclopentyl ring will appear in the upfield region (δ 20-50 ppm).

Infrared (IR) Spectroscopy (Predicted)

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ for the cyclopentyl group.

-

C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1200-1260 cm⁻¹ region.

-

C-Cl Stretch: An absorption in the fingerprint region, typically around 1000-1100 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) at m/z 196 and an M+2 peak at m/z 198 with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom. Fragmentation would likely involve the loss of the cyclopentyl group and other characteristic cleavages of the phenol ring.

Biological Activity and Mechanism of Action

4-Chloro-2-cyclopentylphenol is classified as a germicide. The antimicrobial activity of phenolic compounds is generally attributed to their ability to disrupt the microbial cell membrane.

Mechanism of Action

-

Membrane Disruption: The lipophilic nature of the cyclopentyl group facilitates the partitioning of the molecule into the lipid bilayer of the microbial cell membrane.

-

Increased Permeability: The presence of the phenol disrupts the membrane's structure and function, leading to increased permeability.

-

Leakage of Cellular Contents: This loss of membrane integrity results in the leakage of essential intracellular components, such as ions, ATP, and nucleic acids.

-

Enzyme Inhibition: Phenolic compounds can also denature essential enzymes within the cell, further contributing to cell death.

The presence of the chlorine atom is also known to enhance the antimicrobial potency of phenols.

Antimicrobial Spectrum

Safety, Handling, and Toxicology

Hazard Identification

Based on the Safety Data Sheet (SDS) for 4-Chloro-2-cyclopentylphenol, the following hazard statements apply[2]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures

The following precautionary statements should be observed when handling this compound[2]:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing.

-

P312: Call a POISON CENTER or doctor if you feel unwell.

Toxicological Information

Detailed toxicological studies specifically on 4-Chloro-2-cyclopentylphenol are limited in publicly accessible sources. As with other chlorophenols, it should be handled with care, assuming potential for toxicity upon ingestion, inhalation, or dermal absorption.

Conclusion

4-Chloro-2-cyclopentylphenol is a halogenated phenolic compound with established germicidal properties. Its molecular structure, featuring both a chloro and a cyclopentyl substituent, contributes to its enhanced lipophilicity and likely potent antimicrobial activity through membrane disruption. While a detailed experimental characterization is not widely published, this guide provides a comprehensive overview of its known and predicted properties, a plausible synthetic route, and essential safety information. This document serves as a valuable starting point for researchers and professionals in the fields of chemistry and drug development interested in exploring the potential of this and related compounds. Further research to determine its full antimicrobial spectrum and to obtain detailed experimental data would be of significant value to the scientific community.

References

-

LookChem. (n.d.). 4-Chloro-2-cyclopentylphenol. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 4-Chloro-2-cyclohexylphenol. Retrieved January 12, 2026, from [Link]

Sources

4-Chloro-2-cyclopentylphenol synthesis from 4-chlorophenol

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-cyclopentylphenol from 4-chlorophenol

Abstract

This guide provides a comprehensive technical overview of the synthesis of 4-Chloro-2-cyclopentylphenol, a valuable germicide, from 4-chlorophenol. The core of this process is the Friedel-Crafts alkylation, a cornerstone of electrophilic aromatic substitution. This document elucidates the reaction mechanism, provides a detailed experimental protocol with an emphasis on safety and validation, and presents key data in a clear, accessible format. The causality behind experimental choices is explained to provide field-proven insights for professionals in chemical research and drug development.

Introduction and Strategic Overview

4-Chloro-2-cyclopentylphenol is an alkylated phenolic compound recognized for its utility as a germicide.[1] Its synthesis is a prime example of targeted functionalization of an aromatic ring. The most direct and industrially relevant approach is the electrophilic aromatic substitution of 4-chlorophenol with a cyclopentylating agent.

The chosen synthetic strategy is the Friedel-Crafts alkylation , a robust and well-established set of reactions for attaching substituents to an aromatic ring.[2] This method involves the reaction of an aromatic substrate, 4-chlorophenol, with an alkylating agent, such as cyclopentene or cyclopentanol, in the presence of an acid catalyst. The hydroxyl (-OH) group of the phenol is a powerful activating group that directs incoming electrophiles to the ortho and para positions. Since the para position is blocked by the chlorine atom, this reaction offers high regioselectivity for the desired ortho-substituted product.

The Chemistry: Mechanism of Ortho-Alkylation

The synthesis proceeds via a classic Friedel-Crafts alkylation mechanism, which can be broken down into three primary steps.[3] This reaction leverages a Lewis acid or a strong Brønsted acid to generate a carbocation electrophile, which is then attacked by the electron-rich phenol ring.[4][5]

-

Generation of the Electrophile: The acid catalyst interacts with the alkylating agent (cyclopentene) to form a reactive cyclopentyl carbocation. When using a Brønsted acid like sulfuric acid, the alkene is protonated. With a Lewis acid like AlCl₃, a complex is formed that facilitates the generation of the electrophile.[5][6][7]

-

Electrophilic Attack: The π-electrons of the 4-chlorophenol ring, activated by the electron-donating hydroxyl group, act as a nucleophile, attacking the cyclopentyl carbocation. This attack preferentially occurs at the carbon ortho to the hydroxyl group, forming a resonance-stabilized carbocation intermediate known as an arenium ion.

-

Deprotonation and Aromatization: A base (such as HSO₄⁻ or the catalyst complex) abstracts a proton from the arenium ion, collapsing the intermediate, restoring the aromaticity of the ring, and yielding the final product, 4-Chloro-2-cyclopentylphenol.

The diagram below illustrates the mechanistic pathway for this transformation.

Caption: Reaction mechanism for the synthesis of 4-Chloro-2-cyclopentylphenol.

Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step methodology. Every precaution and step is designed to ensure safety, reproducibility, and high purity of the final product.

Reagent and Equipment Data

Proper preparation begins with a thorough understanding of the materials involved.

| Compound | Formula | MW ( g/mol ) | CAS No. | Key Properties |

| 4-Chlorophenol | C₆H₅ClO | 128.56 | 106-48-9 | Solid, harmful, corrosive.[8] |

| Cyclopentene | C₅H₈ | 68.12 | 142-29-0 | Liquid, highly flammable. |

| Sulfuric Acid | H₂SO₄ | 98.08 | 7664-93-9 | Liquid, highly corrosive, strong oxidant. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Liquid, extremely flammable, peroxide former. |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Solid, mild base. |

| Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Solid, drying agent. |

| Product | C₁₁H₁₃ClO | 196.67 | 13347-42-7 | Germicide, solid/oil.[1][9] |

Equipment: 250 mL three-neck round-bottom flask, magnetic stirrer and stir bar, reflux condenser, 50 mL dropping funnel, heating mantle, ice bath, separatory funnel, rotary evaporator, and standard laboratory glassware.

Mandatory Safety Precautions

A rigorous adherence to safety protocols is non-negotiable.

-

General: All operations must be conducted inside a certified chemical fume hood.[10] A safety shower and eyewash station must be readily accessible.[11][12]

-

Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, and a face shield are required.[10] Wear two pairs of chemical-resistant nitrile gloves.[10]

-

4-Chlorophenol: Toxic and corrosive. Avoid inhalation of dust and any skin contact.[13][14][15] In case of contact, immediately rinse the affected area with copious amounts of water.[13]

-

Sulfuric Acid: Extremely corrosive. Causes severe burns. Handle with extreme care, always adding acid to other liquids slowly, never the other way around.

-

Boron Trifluoride (Alternative Catalyst): If using BF₃, be aware that it is a toxic, corrosive gas that is fatal if inhaled.[11][16] It must be handled in a closed system or glove box.[10] It reacts violently with water.[10]

Synthesis Procedure

This protocol is designed for a laboratory scale synthesis with an expected yield of approximately 78%.[1]

-

Reactor Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and dropping funnel. Ensure all joints are properly sealed. The entire apparatus should be placed in an ice bath on top of the magnetic stirrer.

-

Reagent Charging: Charge the flask with 12.85 g (0.10 mol) of 4-chlorophenol.

-

Catalyst Addition: Carefully and slowly add 5 mL of concentrated sulfuric acid to the flask with gentle stirring. The mixture may warm up; maintain the temperature below 10°C using the ice bath.

-

Alkylation: Add 8.5 g (0.125 mol, 1.25 eq) of cyclopentene to the dropping funnel. Add the cyclopentene dropwise to the stirred 4-chlorophenol solution over a period of 30 minutes, ensuring the reaction temperature does not exceed 15°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup - Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly pour the reaction mixture over 100 g of crushed ice in a beaker.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of diethyl ether.

-

Workup - Neutralization: Combine the organic extracts and wash them sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize residual acid), and finally 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude product, a viscous oil or low-melting solid, can be purified by vacuum distillation or column chromatography on silica gel to yield pure 4-Chloro-2-cyclopentylphenol.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Product Characterization and Data

The identity and purity of the synthesized 4-Chloro-2-cyclopentylphenol should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Physical and Spectroscopic Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₃ClO[1] |

| Molecular Weight | 196.67 g/mol [9] |

| Appearance | Colorless oil or solid |

| Boiling Point | 247.6 °C at 760 mmHg[1] |

| Density | 1.204 g/cm³[1] |

| XLogP3 | 4.2[1][17] |

Conclusion

The synthesis of 4-Chloro-2-cyclopentylphenol from 4-chlorophenol via Friedel-Crafts alkylation is an effective and highly regioselective process. The dominance of the ortho-directing hydroxyl group on the activated phenol ring ensures the desired product is formed with high efficiency. By adhering to the detailed experimental protocol and rigorous safety precautions outlined in this guide, researchers can reliably produce this valuable compound. This process serves as a model for the selective alkylation of substituted phenols, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.

References

- 4-Chlorophenol MSDS - 802254. Merck Millipore.

- Boron Trifluoride Safety Inform

- What Is the Mechanism of Phenol Alkyl

- Boron Trifluoride Gas | Safety D

- Friedel–Crafts reaction. Wikipedia.

- Ortho-Alkylation of Phenols Using Aluminum Phenoxide. Benchchem.

- 4-Chlorophenol - Safety D

- Safety Data Sheet - Boron trifluoride.

- SAFETY D

- Phenol alkylation (Friedel-Crafts Alkyl

- Safety D

- Boron trifluoride Safety Guide. CDC Stacks.

- 4-CHLOROPHENOL FOR SYNTHESIS MSDS. Loba Chemie.

- 4-Chlorophenol SDS, 106-48-9 Safety D

- Friedel Crafts Acylation And Alkyl

- Reaction Mechanism of Friedel Crafts alkyl

- Rhenium-Catalyzed ortho-Alkyl

- 4-Chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)(cyclopentyl)methyl]amino}propyl)phenol.

- 4-Chloro-2-cyclopentylphenol. LookChem.

- 4-chloro-2-cyclopentylphenol (C11H13ClO). PubChemLite.

- 2-Cyclopentyl-4-chlorophenol | CAS 13347-42-7. Santa Cruz Biotechnology.

- 4-Chloro-2-phenylphenol | C12H9ClO | CID 11827. PubChem - NIH.

- 4-Chlorophenol for synthesis 106-48-9. Sigma-Aldrich.

- 4.7 Friedel–Crafts Reactions – Organic Chemistry II. KPU Pressbooks.

Sources

- 1. 4-Chloro-2-cyclopentylphenol|lookchem [lookchem.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]

- 7. 4.7 Friedel–Crafts Reactions – Organic Chemistry II [kpu.pressbooks.pub]

- 8. merckmillipore.com [merckmillipore.com]

- 9. scbt.com [scbt.com]

- 10. purdue.edu [purdue.edu]

- 11. prod-edam.honeywell.com [prod-edam.honeywell.com]

- 12. stacks.cdc.gov [stacks.cdc.gov]

- 13. chemicalbook.com [chemicalbook.com]

- 14. carlroth.com [carlroth.com]

- 15. lobachemie.com [lobachemie.com]

- 16. efcgases.com [efcgases.com]

- 17. PubChemLite - 4-chloro-2-cyclopentylphenol (C11H13ClO) [pubchemlite.lcsb.uni.lu]

Spectroscopic data for 4-Chloro-2-cyclopentylphenol (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-2-cyclopentylphenol

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 4-Chloro-2-cyclopentylphenol, a molecule of interest in synthetic chemistry and materials science. As experimental spectra for this specific compound are not widely available in public databases, this document serves as both a repository of high-quality predicted data and a procedural guide for researchers undertaking the de novo characterization of similar substituted phenols. The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry and are designed to be self-validating.

Molecular Structure and Analytical Overview

The structural elucidation of a novel or uncharacterized molecule like 4-Chloro-2-cyclopentylphenol is a multi-faceted process that relies on the synergistic application of several spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy reveals the carbon-hydrogen framework. ¹H NMR identifies the number and electronic environment of protons, while ¹³C NMR provides information about the carbon skeleton.

-

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

-

Mass Spectrometry (MS) determines the molecular weight and provides insights into the molecular formula and structural fragments.

The following diagram illustrates the workflow for a comprehensive structural characterization.

Caption: Structure of 4-Chloro-2-cyclopentylphenol.

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum shows signals for each unique carbon atom in the molecule.

| Carbon (Label) | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C-1 (C-OH) | ~150 | The carbon attached to the hydroxyl group is significantly deshielded. |

| C-2 (C-Cyclopentyl) | ~135 | The carbon bearing the cyclopentyl group is also deshielded due to substitution. |

| C-4 (C-Cl) | ~128 | The carbon attached to chlorine experiences deshielding, though less than the oxygen-bearing carbon. |

| C-6 | ~127 | Aromatic CH carbon. |

| C-5 | ~125 | Aromatic CH carbon. |

| C-3 | ~116 | This aromatic CH carbon is shielded by the ortho -OH group. |

| CH (Cyclopentyl) | ~38 | The benzylic carbon of the cyclopentyl group. |

| CH₂ (Cyclopentyl) | ~32 | The two carbons adjacent to the benzylic carbon. |

| CH₂ (Cyclopentyl) | ~26 | The two carbons beta to the aromatic ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule.

Protocol: IR Spectrum Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. A background scan must be run prior to sample analysis.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹.

Interpretation of Key IR Peaks

| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation |

| ~3550-3200 (Broad) | O-H Stretch | The broad nature of this peak is characteristic of a hydrogen-bonded phenolic hydroxyl group. |

| ~3100-3000 | C-H Stretch (Aromatic) | Indicates the presence of C-H bonds on the benzene ring. |

| ~2960-2850 | C-H Stretch (Aliphatic) | Strong absorptions corresponding to the C-H bonds of the cyclopentyl group. |

| ~1600, ~1480 | C=C Stretch (Aromatic) | These two bands are characteristic of the carbon-carbon double bond stretching within the aromatic ring. |

| ~1200 | C-O Stretch (Phenol) | A strong band indicating the stretching vibration of the carbon-oxygen bond of the phenol. |

| ~1100-1000 | C-Cl Stretch | The presence of a band in this region is indicative of the carbon-chlorine bond. |

| ~820 | C-H Bend (Aromatic) | This out-of-plane bending (wagging) can suggest the substitution pattern on the aromatic ring. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, corroborates the proposed structure. Electron Ionization (EI) is a common technique for this type of molecule.

Protocol: EI-MS Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or gas chromatography (GC-MS).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole).

Interpretation of Mass Spectrum

The molecular weight of 4-Chloro-2-cyclopentylphenol (C₁₁H₁₃ClO) is 196.67 g/mol .

-

Molecular Ion (M⁺): The mass spectrum will show a characteristic molecular ion peak cluster. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), we expect to see two peaks: one at m/z 196 (for the ³⁵Cl isotope) and another at m/z 198 (for the ³⁷Cl isotope) with an intensity ratio of approximately 3:1. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.

-

Key Fragmentation Pathways: A primary fragmentation pathway would be the loss of the cyclopentyl group via benzylic cleavage.

-

M⁺ - C₅H₉ (loss of cyclopentyl radical): This would result in a fragment ion at m/z 127/129 , corresponding to the chlorophenol radical cation. This is often a very stable and therefore abundant fragment.

-

The diagram below illustrates this primary fragmentation pathway.

Caption: Primary Fragmentation in EI-MS.

Conclusion

The combined application of NMR, IR, and MS provides a self-validating system for the structural confirmation of 4-Chloro-2-cyclopentylphenol. ¹H and ¹³C NMR establish the carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of key functional groups (hydroxyl, aromatic ring, C-Cl bond). Finally, mass spectrometry confirms the molecular weight and the presence of a single chlorine atom through its distinct isotopic signature, with fragmentation patterns that are consistent with the proposed structure. This integrated analytical approach ensures the highest degree of confidence in the structural assignment.

References

Solubility Profile of 4-Chloro-2-cyclopentylphenol in Organic Solvents: A Predictive and Methodological Guide

An In-depth Technical Guide

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is fundamental to drug development, enabling robust process design for synthesis, purification, and formulation. This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Chloro-2-cyclopentylphenol, a chlorinated phenolic compound with applications as a germicide and potential utility in medicinal chemistry.[1][2] Due to the scarcity of publicly available empirical solubility data for this specific molecule, this document establishes a theoretical framework for predicting its behavior in various organic solvents based on its physicochemical properties. Furthermore, it provides a detailed, field-proven experimental protocol for the accurate determination of its solubility, empowering researchers to generate reliable data for their specific applications.

Introduction: The Significance of 4-Chloro-2-cyclopentylphenol

4-Chloro-2-cyclopentylphenol (CAS: 13347-42-7) is a substituted phenol characterized by a chlorine atom at the para-position and a cyclopentyl group at the ortho-position relative to the hydroxyl group.[3][4] This unique substitution pattern imparts specific properties that are valuable in various industrial and research settings. Its documented use as a germicide highlights its biocidal activity.[1] Moreover, chlorinated organic molecules are integral to modern pharmacology, with over a quarter of all FDA-approved drugs containing at least one chlorine atom, underscoring the relevance of understanding the fundamental properties of such compounds in the drug discovery pipeline.[5]

Solubility is a critical physicochemical parameter that dictates a compound's behavior in liquid phases. For researchers in process chemistry and drug formulation, a thorough understanding of a compound's solubility in different organic solvents is essential for:

-

Reaction Optimization: Selecting appropriate solvents to ensure reactants are in the same phase.

-

Crystallization and Purification: Designing efficient processes to isolate the compound with high purity.

-

Formulation Development: Creating stable and effective delivery systems for active compounds.

-

Analytical Method Development: Preparing standards and samples for techniques like HPLC and GC.

This guide bridges the current data gap by providing a predictive analysis and a practical, self-validating methodology for determining the solubility of 4-Chloro-2-cyclopentylphenol.

Physicochemical Profile and Its Impact on Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[6] The physicochemical properties of 4-Chloro-2-cyclopentylphenol provide the basis for predicting its solubility.

| Property | Value | Source | Implication for Solubility |

| Molecular Formula | C₁₁H₁₃ClO | [3] | --- |

| Molecular Weight | 196.67 g/mol | [3] | Influences mass-based solubility calculations. |

| Predicted pKa | 9.93 ± 0.43 | [1] | The phenolic proton is weakly acidic. The molecule will be predominantly in its neutral form in most organic solvents, unless a strong base is present. |

| Predicted logP | 3.70 - 4.2 | [1] | A positive and relatively high logP value indicates significant lipophilicity (preference for non-polar environments) over hydrophilicity. |

| Hydrogen Bond Donor Count | 1 | [1] | The single phenolic hydroxyl (-OH) group can donate a hydrogen bond. |

| Hydrogen Bond Acceptor Count | 1 | [1] | The oxygen atom in the hydroxyl group can accept a hydrogen bond. |

| Boiling Point | 247.6°C at 760 mmHg | [1] | High boiling point indicates strong intermolecular forces in the pure compound that must be overcome by the solvent. |

| Density | 1.204 g/cm³ | [1] | Relevant for mass-to-volume calculations in experimental setups. |

Synthesis of Properties: The structure of 4-Chloro-2-cyclopentylphenol presents a duality. The cyclopentyl ring and the chlorinated benzene ring contribute to its high lipophilicity and logP value.[1] Conversely, the phenolic hydroxyl group provides a site for polar interactions, specifically hydrogen bonding.[1] This molecular architecture suggests that the compound's solubility will be highest in solvents that can effectively solvate both its non-polar and polar regions.

Theoretical Framework and Predictive Solubility

The overall solubility is a result of the energetic balance between breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.[7]

Caption: Energy balance in the dissolution process.

Based on this framework, we can predict the solubility in different classes of organic solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High Predicted Solubility. These solvents can act as both hydrogen bond donors and acceptors, allowing them to form strong interactions with the phenolic hydroxyl group of the solute. This effectively solvates the polar part of the molecule. The alkyl chains of the alcohols can also interact favorably with the cyclopentyl group. Phenolic compounds generally show good solubility in alcohols.[8]

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): Moderate to High Predicted Solubility. These solvents can accept hydrogen bonds but cannot donate them.[9] They will interact strongly with the solute's hydroxyl group. Acetone and ethyl acetate offer a balance of polarity and non-polar character, making them good candidates. The recovery of polyphenols from plant materials is often influenced by the polarity of the solvent used for extraction.[10]

-

Non-Polar Solvents (e.g., Hexane, Cyclohexane, Toluene): Low Predicted Solubility. The energy required to break the hydrogen bonds between solute molecules would not be sufficiently compensated by the weak van der Waals forces formed with non-polar solvents.[11] While the lipophilic cyclopentyl and chlorophenyl groups are compatible, the polar hydroxyl group is a significant mismatch, leading to poor overall solvation.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate Predicted Solubility. These solvents are weakly polar. Chloroform can act as a weak hydrogen bond donor, potentially interacting with the solute's hydroxyl group. The similar presence of chlorine might also promote favorable dipole-dipole interactions.

Experimental Protocol: Isothermal Shake-Flask Method

To move from prediction to empirical data, the isothermal shake-flask method is the gold standard for determining the solubility of a solid in a liquid.[8][12] It is reliable, straightforward, and ensures that the system reaches equilibrium.

Objective: To determine the saturation solubility of 4-Chloro-2-cyclopentylphenol in a selected organic solvent at a constant temperature.

Materials and Equipment:

-

4-Chloro-2-cyclopentylphenol (≥98% purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (±0.1 mg)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with a temperature-controlled chamber

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

Workflow:

Caption: Experimental workflow for the shake-flask solubility determination.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 4-Chloro-2-cyclopentylphenol to a vial. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation. Record the mass added.

-

Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in an orbital shaker set to a constant temperature (e.g., 298.15 K / 25 °C) and agitate for 24-72 hours. This extended period is crucial to ensure the system reaches thermodynamic equilibrium. Preliminary kinetic studies can determine the minimum time required.

-

Phase Separation: After equilibration, cease agitation and allow the vial to rest in the temperature-controlled chamber for at least 2 hours to let the excess solid settle.

-

Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a solvent-compatible 0.22 µm syringe filter into a clean vial. This step is critical to remove all particulate matter, ensuring the analyzed solution is truly saturated and free of undissolved solids.

-

Dilution: Accurately dilute a known volume of the clear filtrate with the same solvent to bring its concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method against a calibration curve prepared with known concentrations of 4-Chloro-2-cyclopentylphenol.

-

Calculation: Back-calculate the concentration in the original, undiluted filtrate, accounting for the dilution factor. This value represents the saturation solubility of the compound in that solvent at the specified temperature.

The Influence of Temperature

For most solid solutes, solubility is an endothermic process, meaning it increases with temperature.[7] This relationship can be quantified by constructing a solubility curve , which plots solubility against temperature.[13]

Experimental Approach: To generate a solubility curve, the shake-flask protocol described in Section 4 should be repeated at various temperatures (e.g., 283.15 K, 298.15 K, 313.15 K, 333.15 K). This data is invaluable for designing crystallization processes, where a compound is dissolved at a higher temperature and then cooled to induce precipitation, leaving impurities behind in the mother liquor. The steepness of the solubility curve indicates how dramatically solubility changes with temperature.[13]

Conclusion

This guide provides both the theoretical foundation for these predictions and a comprehensive, actionable experimental protocol for their empirical validation. By employing the isothermal shake-flask method, researchers in drug development and chemical synthesis can confidently and accurately determine the solubility of 4-Chloro-2-cyclopentylphenol, generating the critical data needed to optimize processes, ensure product quality, and accelerate research timelines.

References

[1] 4-Chloro-2-cyclopentylphenol. LookChem. [Link]

[12] Studies on the solubility of phenolic compounds. ResearchGate. [Link]

[14] 4-Chloro-2-cyclopent-2-en-1-ylphenol. PubChem, National Center for Biotechnology Information. [Link]

[15] 4-Chloro-2-cyclopropylphenol. PubChem, National Center for Biotechnology Information. [Link]

[8] Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. ResearchGate. [Link]

[4] Phenol, 4-chloro-2-cyclopentyl-. Substance Details - SRS, US EPA. [Link]

[10] Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents. National Center for Biotechnology Information. [Link]

[16] Aqueous Solubility of Some Natural Phenolic Compounds. Semantic Scholar. [Link]

[17] Extraction and characterization of phenolic compounds and their potential antioxidant activities. National Center for Biotechnology Information. [Link]

[13] How Temperature Influences Solubility. Chemistry LibreTexts. [Link]

[7] Temperature Effects on Solubility. Chemistry LibreTexts. [Link]

[6] 4-Chloro-2-nitrophenol. Solubility of Things. [Link]

[11] Effect of Temperature and Solvent on Solubility. IU Pressbooks. [Link]

[18] 4-chloro-2-(5-chloro-2-hydroxyphenyl)phenol. ChemSynthesis. [Link]

[19] 4-Chloro-2-phenylphenol. PubChem, National Center for Biotechnology Information. [Link]

[20] Solubility as a Function of Temperature of Selected Chlorophenols and Nitrophenols in Aqueous Solutions Containing Electrolytes or Surfactants. ResearchGate. [Link]